Caffeine, 8-bromo-

Catalog No.
S572041
CAS No.
10381-82-5
M.F
C8H9BrN4O2
M. Wt
273.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caffeine, 8-bromo-

CAS Number

10381-82-5

Product Name

Caffeine, 8-bromo-

IUPAC Name

8-bromo-1,3,7-trimethylpurine-2,6-dione

Molecular Formula

C8H9BrN4O2

Molecular Weight

273.09 g/mol

InChI

InChI=1S/C8H9BrN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3

InChI Key

YRLRORFORQUTKS-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C

Synonyms

7-Methyl-8-bromotheophylline; 8-Bromo-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione-8-bromocaffeine; NSC 11255; Xanthobin

Canonical SMILES

CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C

Application in Antibacterial Activity Research

Specific Scientific Field: This research falls under the field of Chemistry of Natural Compounds and Antibacterial Research.

Summary of the Application: 8-Bromocaffeine is used in the synthesis of xanthine derivatives containing amino-acid fragments. These derivatives have shown antibacterial activity against Staphylococcus aureus and Bacillus cereus .

Methods of Application or Experimental Procedures: The cross-coupling of 8-bromocaffeine with α-, β-, or ω-amino-acid methyl or t-butyl ester hydrochlorides in toluene was performed. This was done in the presence of the catalytic system Pd(OAc)2·XantPhos and Cs2CO3 with microwave activation .

Results or Outcomes: The process led to the formation of xanthine derivatives containing amino-acid fragments in the C-8 position. These derivatives showed antibacterial activity against Staphylococcus aureus and Bacillus cereus .

Application in Radiotherapy of Tumors

Specific Scientific Field: This application falls under the field of Oncology and Radiotherapy.

Summary of the Application: 8-Bromocaffeine is used as a radiosensitizer in the radiotherapy of tumors. It increases the sensitivity of tumor cells to radiation treatment .

Methods of Application or Experimental Procedures: 8-Bromocaffeine is produced in an electrophilic aromatic substitution by direct bromination with bromine in glacial acetic acid. Sodium acetate is added as an acid scavenger for the hydrogen bromide that is formed .

Results or Outcomes: The use of 8-Bromocaffeine as a radiosensitizer has been observed to increase the sensitivity of tumor cells in the radiotherapy of brain tumors .

Application in Microbial Degradation

Specific Scientific Field: This research falls under the field of Microbiology and Biochemistry.

Summary of the Application: 8-Bromocaffeine is used in the study of the biosynthesis, microbial degradation, gene expression, and application of caffeine microbial degradation .

Methods of Application or Experimental Procedures: In bacteria, caffeine degradation occurs mainly through the pathways of N-demethylation and C-8 oxidation . The present study provides a review of the biosynthesis, microbial degradation, gene expression, and application of caffeine microbial degradation .

Results or Outcomes: The review aims to further elaborate the mechanism of caffeine metabolism by microorganisms and explore the development prospects in this field .

Caffeine, 8-bromo- is a brominated derivative of caffeine, chemically represented as C8H9BrN4O2. It is also known by various synonyms, including 8-bromocaffeine and 8-bromo-1,3,7-trimethylpurine-2,6-dione. This compound features a bromine atom substituted at the 8-position of the caffeine molecule, which is a well-known stimulant found in coffee and tea. The molecular weight of caffeine, 8-bromo- is approximately 273.09 g/mol .

Typical of purine derivatives. Key reactions include:

  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for further modifications of the molecule.
  • Hydrolysis: In aqueous environments, caffeine, 8-bromo- can hydrolyze, resulting in the release of bromide ions and formation of other derivatives.
  • Oxidation: The compound can be oxidized to yield various oxidized forms of caffeine.

These reactions are essential for understanding the reactivity and potential transformations of caffeine, 8-bromo- in biological and synthetic contexts.

Caffeine, 8-bromo- exhibits biological activities similar to those of its parent compound caffeine but with some variations due to the presence of the bromine atom. Research indicates that it may have:

  • Stimulatory Effects: Like caffeine, it can enhance alertness and reduce fatigue.
  • Antagonistic Properties: It may act as an antagonist at adenosine receptors, which play a crucial role in sleep regulation and neurotransmission.
  • Potential Therapeutic Effects: Preliminary studies suggest that caffeine, 8-bromo- could have unique pharmacological properties that may be beneficial in treating certain conditions related to central nervous system function .

The synthesis of caffeine, 8-bromo- typically involves bromination of caffeine. Common methods include:

  • Electrophilic Bromination: Caffeine is treated with bromine or a brominating agent in an organic solvent under controlled conditions to introduce the bromine atom at the 8-position.
  • Nucleophilic Substitution: Starting from a suitable precursor that already contains a leaving group at the desired position, nucleophilic substitution can be employed to introduce the bromine atom.

These methods allow for efficient production of caffeine, 8-bromo- with high yields.

Caffeine, 8-bromo- has several applications in research and potential therapeutic areas:

  • Pharmacological Research: It serves as a valuable tool for studying adenosine receptor interactions and their implications in various physiological processes.
  • Chemical Synthesis: This compound can be used as an intermediate in synthesizing other biologically active molecules.
  • Neuroscience Studies: Its effects on cognitive functions make it a subject of interest in studies related to memory and learning.

Interaction studies involving caffeine, 8-bromo- focus on its effects on biological systems compared to standard caffeine. Key findings include:

  • Receptor Binding Affinity: Studies show that caffeine, 8-bromo- may exhibit different binding affinities at adenosine receptors compared to caffeine.
  • Synergistic Effects: When combined with other compounds, it may enhance or modulate their effects on neurotransmission.
  • Metabolic Pathways: Research indicates that its metabolic pathways might differ from those of caffeine, potentially influencing its pharmacokinetics and efficacy .

Caffeine, 8-bromo- shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
CaffeineC8H10N4O2No halogen substitution; primary stimulant effect
TheobromineC7H8N4O2Methylated derivative; less potent stimulant
TheophyllineC7H8N4O2Similar structure; used for respiratory diseases
1-MethylxanthineC7H8N4O2Methylated xanthine; lower stimulant activity

Caffeine, 8-bromo-'s unique bromination allows for distinct biological interactions and potential therapeutic applications not seen in these similar compounds.

Electrophilic Aromatic Substitution Strategies

Bromination Techniques Using Elemental Bromine

The classical approach to synthesizing 8-bromocaffeine involves electrophilic aromatic substitution using elemental bromine. This method leverages the inherent reactivity of caffeine's imidazole ring, particularly at the C8 position, which is activated for bromination due to electron-donating methyl groups at N1 and N3 positions.

In a typical procedure, caffeine is dissolved in glacial acetic acid, and bromine is added dropwise under controlled conditions. Sodium acetate acts as an acid scavenger, neutralizing the hydrogen bromide formed during the reaction. The reaction proceeds via the formation of a bromonium ion intermediate, which attacks the electron-rich C8 position of caffeine.

The reaction can be represented as:

Caffeine + Br₂ → 8-Bromocaffeine + HBr

The sodium acetate neutralizes the HBr byproduct:

HBr + CH₃COONa → NaBr + CH₃COOH

Isolation typically involves precipitation in cold water or solvent extraction, yielding a white solid with yields ranging from 70% to 85%. This method, while effective, has drawbacks including the toxicity of elemental bromine and the corrosive nature of the reaction mixture.

Alternative Brominating Agents (NBS, HBr/H₂O₂ Systems)

Safety concerns and environmental considerations have driven the development of alternative bromination strategies that avoid direct handling of elemental bromine.

N-Bromosuccinimide (NBS) Method:
This approach uses NBS as a brominating agent in a dichloromethane (DCM)-water biphasic system at room temperature. The method has been reported to yield pure 8-bromocaffeine quantitatively (>99% yield). The advantages include improved safety, enhanced selectivity, and milder reaction conditions compared to elemental bromine.

A 2024 study demonstrated that using NBS in a DCM/water biphasic system achieved nearly quantitative yields with minimal byproducts, attributed to NBS's controlled release of bromine radicals. This method uses shorter reaction times (2-4 hours) compared to traditional approaches.

In Situ Bromine Generation:
Another elegant approach involves generating bromine in situ by oxidizing sodium bromide with hydrogen peroxide in an aqueous caffeine solution. The reaction can be represented as:

2NaBr + H₂O₂ + H₂SO₄ → Br₂ + Na₂SO₄ + 2H₂O

The generated bromine then reacts with caffeine to form 8-bromocaffeine. This method eliminates direct handling of toxic bromine but typically results in lower yields (60-75%) compared to direct bromination due to competing oxidation reactions.

HBr/H₂O₂ System:
This alternative system uses hydrobromic acid with hydrogen peroxide as the brominating agent. While mentioned in the literature, it has shown lower efficiency compared to both direct bromination and the NBS method.

Solvent Systems and Catalytic Enhancements

The choice of solvent system significantly impacts the efficiency of 8-bromocaffeine synthesis. Traditional methods utilize glacial acetic acid as the primary solvent, but alternative systems have been explored:

DCM/Water Biphasic System:
This system has shown excellent results when combined with NBS as the brominating agent. The biphasic nature helps separate the product from reaction byproducts, facilitating purification.

Aqueous Systems:
Environmentally friendly approaches using water as the primary solvent have been investigated, particularly for in situ bromine generation methods. These "green chemistry" approaches reduce environmental impact but often at the cost of reduced yields.

Catalytic enhancements have also improved reaction efficiency:

Ion-Exchange Resins:
Cation-exchange resins like Wofatit P have been employed to catalyze the synthesis of 8-bromocaffeine and its derivatives. A 2016 study demonstrated that using 4 wt% Wofatit P catalyst at 65°C significantly increased yields (95-98%) and facilitated product isolation. The resin facilitates proton transfer, accelerating the electrophilic substitution.

Catalyst Performance Comparison:

CatalystLoading (wt%)Temperature (°C)Time (h)Yield (%)
None-65670-75
Wofatit P265385-90
Wofatit P465395-98
Wofatit P665395-97
Sulfuric acid165480-85

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as an efficient approach to accelerate organic reactions, including 8-bromocaffeine synthesis. A 2023 protocol achieved complete bromination in just 20 minutes using NBS under microwave conditions (100 W, 80°C).

The advantages of microwave-assisted synthesis include:

  • Drastically reduced reaction times (20-30 minutes vs. 2-6 hours for conventional heating)
  • Enhanced yields due to uniform heating and suppression of side reactions
  • Energy efficiency compared to conventional heating methods
  • Improved reproducibility and reaction control

In a comparative study, when using NBS as the brominating agent, microwave conditions (100W, 80°C, 20 min) consistently delivered yields exceeding 90%, compared to conventional heating methods requiring several hours to achieve similar results.

Microwave vs. Conventional Heating:

ParameterMicrowave HeatingConventional Heating
Reaction time20-30 minutes2-6 hours
Energy consumptionLowHigh
Temperature controlPreciseVariable
Yield>90%70-85%
Scale limitationsLimited to small/medium scaleEasily scalable

Purification and Yield Optimization Strategies

Obtaining high-purity 8-bromocaffeine is essential for its subsequent applications, particularly in pharmaceutical development. Various purification strategies have been reported:

Recrystallization:
Ethanol is the preferred solvent for recrystallization of 8-bromocaffeine, yielding material with purity exceeding 95%. The process typically involves dissolving the crude product in a minimal amount of hot ethanol, followed by slow cooling to precipitate pure crystals.

Yield Optimization Parameters:
Several parameters significantly impact the yield and purity of 8-bromocaffeine:

  • Temperature Control:
    Maintaining optimal temperature ranges (typically 50-65°C) maximizes yields while minimizing side reactions. At lower temperatures, reaction rates are insufficient, while higher temperatures promote unwanted side reactions or dibromination.

  • Reaction Time Optimization:
    Extended reaction times do not necessarily improve yields and may lead to side product formation. The optimal reaction time varies by method:

    • Conventional heating with elemental bromine: 2-4 hours
    • NBS method: 2-4 hours
    • Microwave-assisted: 20-30 minutes
  • pH Control:
    For aqueous methods, maintaining acidic conditions (pH 2-3) is crucial for selective bromination. Too acidic conditions can lead to side reactions, while neutral or basic conditions significantly reduce bromination efficiency.

  • Stoichiometry Optimization:
    Using slight excesses of brominating agents (1.1-1.2 equivalents) typically improves conversion rates without promoting side reactions. A 2016 study found that increasing the bromine source beyond 1.2 equivalents led to dibrominated products and reduced overall yields of 8-bromocaffeine.

Comprehensive Optimization Table:

ParameterOptimal RangeEffect on YieldEffect on PurityNotes
Temperature50-65°CIncreases up to 65°C, then decreasesHigher temperatures reduce purityBalance between reaction rate and selectivity
Reaction time2-4h (conventional)
20-30min (microwave)
Plateaus after optimal timeDecreases with extended timesMonitoring reaction progress is essential
Brominating agent equivalents1.1-1.2 eq.Increases up to 1.2 eq.Decreases with larger excessExcess promotes dibromination
Solvent concentration0.1-0.2MOptimal at moderate concentrationsHigher at lower concentrationsDilute solutions improve selectivity
pH (for aqueous methods)2-3Highest at acidic pHHigher at controlled pHCritical for in situ bromine methods
Catalyst loading (if used)4 wt.%Increases up to optimal levelMinimal effectDiminishing returns above optimal loading

Caffeine, 8-bromo- functions as a potent radiosensitizer in oncological applications, demonstrating significant enhancement of tumor cell sensitivity to radiation therapy [1]. This xanthine derivative exhibits radiomodulator properties that fundamentally alter cellular responses to ionizing radiation through multiple mechanistic pathways [1]. The compound's radiosensitizing effects have been particularly well-documented in brain tumor radiotherapy, where enhanced tumor cell sensitivity has been consistently observed [1] .

Modulation of Tumor Cell Apoptosis Pathways

Caffeine, 8-bromo- significantly modulates apoptotic signaling cascades in tumor cells through multiple molecular mechanisms. The compound activates caspase-dependent apoptotic pathways, specifically demonstrating enhanced caspase-3 and caspase-9 activation in glioma cell lines [5]. These caspases play critical roles in the execution phase of apoptosis, with caspase-9 functioning as an initiator caspase in the mitochondrial apoptotic pathway and caspase-3 serving as a key executioner caspase [17].

The mitochondrial pathway represents a primary mechanism through which caffeine, 8-bromo- induces apoptosis in tumor cells. Research demonstrates that the compound triggers significant alterations in mitochondrial membrane potential, leading to cytochrome c release and subsequent activation of the apoptosome complex [17]. The compound specifically modulates the balance between pro-apoptotic and anti-apoptotic proteins, including increased expression of Bcl-2-associated X protein and decreased expression of B-cell lymphoma 2 protein [14] [17].

Poly(ADP-ribose) polymerase cleavage serves as another critical marker of caffeine, 8-bromo--induced apoptosis [5] [17]. This nuclear enzyme cleavage represents a hallmark of caspase-3 activation and indicates irreversible commitment to the apoptotic process [17]. The compound also demonstrates effects on cell cycle regulation, causing G0/G1 phase arrest through suppression of retinoblastoma protein phosphorylation [5].

Apoptotic MarkerEffect of Caffeine, 8-bromo-Cellular Consequence
Caspase-3 activationEnhanced cleavage and activity [5]Execution of apoptotic program
Caspase-9 activationIncreased enzymatic activity [5] [17]Mitochondrial pathway initiation
Mitochondrial membrane potentialSignificant reduction [17]Cytochrome c release
Poly(ADP-ribose) polymeraseProteolytic cleavage [5] [17]DNA repair pathway disruption
Bcl-2-associated X protein/B-cell lymphoma 2 ratioIncreased pro-apoptotic ratio [17]Enhanced mitochondrial permeabilization

Synergistic Effects with Radiation Therapy

The synergistic interactions between caffeine, 8-bromo- and ionizing radiation represent a fundamental mechanism underlying its radiosensitizing properties. The compound enhances radiation-induced DNA damage through multiple pathways, including modulation of DNA repair mechanisms and cell cycle checkpoint regulation [8]. Specifically, caffeine, 8-bromo- abrogates damage-induced G2/M arrest through specific threonine/tyrosine phosphorylation pathways [8].

Research demonstrates that caffeine, 8-bromo- treatment in combination with radiation therapy results in significantly enhanced apoptotic cell death compared to radiation alone [5]. In glioma xenograft models, combination treatment produced an 11.6-fold increase in apoptotic index compared to control groups [5]. The compound's effects on p53-dependent radioresponses show agent-specific patterns, with differential modulation of X-ray versus ultraviolet radiation responses [8].

The radiosensitizing mechanism involves enhancement of radiation-induced premature chromosome condensation, which contributes to genomic instability and subsequent apoptotic cell death [15]. This process appears to be mediated through caffeine, 8-bromo--induced alterations in chromatin structure and DNA packaging [15]. The compound also influences radiation-induced oxidative stress responses, potentially through modulation of reactive oxygen species generation and cellular antioxidant systems [17].

Adenosine Receptor Binding Dynamics

Caffeine, 8-bromo- demonstrates significant binding affinity for multiple adenosine receptor subtypes, functioning as a competitive antagonist at these G-protein-coupled receptors [9] [11] [12]. The compound exhibits binding characteristics similar to other methylxanthine derivatives, with particular selectivity patterns that distinguish it from the parent caffeine molecule [13].

Binding studies reveal that caffeine, 8-bromo- shows preferential affinity for adenosine A2A receptors compared to A1 receptors [13]. Specifically, 8-bromo-caffeine and related 8-substituted caffeine derivatives demonstrate selectivity for A2-adenosine receptors while showing reduced affinity for A1-adenosine receptors [13]. This selectivity profile represents a significant pharmacological distinction from unsubstituted caffeine, which exhibits relatively non-selective adenosine receptor antagonism [11].

The structural modifications at the 8-position of the caffeine molecule significantly influence receptor binding dynamics [12] [13]. Computational modeling studies demonstrate that caffeine, 8-bromo- exhibits multiple binding and dissociation pathways at the adenosine A2A receptor, with characteristic hydrogen bond formation between the compound and asparagine residues in the receptor [12]. The binding poses predicted through molecular dynamics simulations show high consistency with crystallographic data [12].

Adenosine Receptor SubtypeBinding Affinity (Ki)Selectivity PatternFunctional Consequence
A1 adenosine receptorReduced affinity vs caffeine [13]Lower selectivityDecreased adenylyl cyclase inhibition
A2A adenosine receptorEnhanced selectivity [13]Preferential bindingStriatal neurotransmission modulation
A2B adenosine receptorModerate affinity [13]Intermediate selectivityVascular smooth muscle effects
A3 adenosine receptorVariable affinity [31]Species-dependentInflammatory response modulation

The binding kinetics of caffeine, 8-bromo- at adenosine receptors involve complex allosteric interactions and conformational changes within the receptor structure [12]. The compound demonstrates binding at both orthosteric and allosteric sites, with the extracellular loop 2 region serving as an intermediate binding conformation site [12]. These dynamic binding interactions contribute to the compound's unique pharmacological profile and tissue-specific effects [12].

Impact on Neurotransmitter Regulation

Caffeine, 8-bromo- exerts significant modulatory effects on multiple neurotransmitter systems through its adenosine receptor antagonism and direct interactions with neuronal signaling pathways. The compound influences dopaminergic neurotransmission through adenosine A2A receptor blockade in striatal regions, leading to disinhibition of dopamine release and altered dopamine receptor expression [21] [26].

Research demonstrates that caffeine, 8-bromo- stimulates transcription of dopamine 2 receptor genes in neuronal cell cultures and primary striatal preparations [21]. This transcriptional regulation occurs through adenosine A2A receptor-mediated pathways, with the compound increasing dopamine 2 receptor messenger ribonucleic acid expression by 1.94-fold and protein expression by 2.07-fold in experimental models [21]. The regulation shows significant sexual dimorphism, with enhanced dopamine 2 receptor expression in female subjects and decreased expression in male subjects [21].

The compound significantly affects gamma-aminobutyric acid neurotransmission through modulation of adenosine receptor-mediated inhibitory control [25] [26]. Caffeine, 8-bromo- enhances gamma-aminobutyric acid receptor sensitivity through cyclic adenosine monophosphate-dependent mechanisms, particularly in cerebellar Purkinje neurons [25]. The compound mimics beta-adrenergic sensitization effects on gamma-aminobutyric acid responses, suggesting involvement of protein kinase A signaling pathways [25].

Striatal neurotransmitter regulation represents a particularly important target for caffeine, 8-bromo- action [26]. The compound reduces inhibition on striatal dopamine transmission by blocking adenosine A2A receptors, leading to decreased activity of striatal neurons and disinhibition of thalamo-cortical projection neurons [26]. This results in enhanced glutamate release, activation of metabotropic glutamate 5 receptors, and subsequent endocannabinoid release [26].

Neurotransmitter SystemPrimary EffectMechanismFunctional Outcome
DopaminergicEnhanced dopamine 2 receptor expression [21]Adenosine A2A receptor antagonismAltered striatal neurotransmission
Gamma-aminobutyric acidergicIncreased receptor sensitivity [25]Cyclic adenosine monophosphate pathway activationEnhanced inhibitory neurotransmission
GlutamatergicIncreased glutamate release [26]Metabotropic glutamate 5 receptor activationEnhanced excitatory signaling
CholinergicIncreased acetylcholine release [26]Adenosine A1 receptor antagonismEnhanced cognitive function
EndocannabinoidEnhanced endocannabinoid release [26]Metabotropic glutamate receptor activationSynaptic plasticity modulation

The compound also influences acetylcholine release in hippocampal and prefrontal cortical regions through adenosine A1 receptor antagonism [26]. This enhancement of cholinergic neurotransmission contributes to the compound's effects on cognitive function and neuronal excitability [26]. The cholinergic effects involve regulation of potassium channel opening and increased neuronal firing rates [26].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10381-82-5

Wikipedia

8-bromocaffeine

Dates

Last modified: 08-15-2023

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